molecular formula C18H21NO2S B13559819 N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide

N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide

Cat. No.: B13559819
M. Wt: 315.4 g/mol
InChI Key: FSDCIDPEUSEMNR-UHFFFAOYSA-N
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Description

N-(4-{[3-(Benzyloxy)propyl]sulfanyl}phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a acetamide group linked to a phenyl ring, which is further connected via a sulfanyl (thioether) linker to a 3-(benzyloxy)propyl chain. Compounds containing acetamide and sulfanyl ether functionalities are frequently explored as key intermediates or target molecules in pharmaceutical development. The structural motif of sulfanyl-linked chains is common in the design of compounds for probing biological pathways. Researchers may find this chemical valuable as a building block for the synthesis of more complex molecules or for investigating structure-activity relationships (SAR) in various biochemical assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-[4-(3-phenylmethoxypropylsulfanyl)phenyl]acetamide

InChI

InChI=1S/C18H21NO2S/c1-15(20)19-17-8-10-18(11-9-17)22-13-5-12-21-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,19,20)

InChI Key

FSDCIDPEUSEMNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCCCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Amide Core

The initial step involves synthesizing the aromatic amide, typically via acetylation of aniline derivatives or direct amidation of carboxylic acids with ammonia or amines. For example:

Phenylamine derivatives are reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to afford the corresponding acetanilides.

This step yields a stable aromatic amide precursor, which serves as the substrate for subsequent functionalization.

Para-Selective Nitration and Reduction

The aromatic ring can be nitrated at the para-position using nitrating mixtures (concentrated nitric acid and sulfuric acid) under controlled conditions (70-90°C). The nitration process yields para-nitro derivatives, which are then reduced to amino groups using catalytic hydrogenation or metal reduction (e.g., iron or tin in acid).

Sulfanyl Linkage Formation

The sulfanyl linkage, –S– , is introduced through nucleophilic substitution reactions:

Para-amino or para-hydroxy derivatives are reacted with thiolating agents such as thiourea derivatives or thiol salts under basic conditions to afford the sulfanyl intermediates.

Alternatively, thiol-alkylation can be achieved by reacting the thiol with electrophilic halides or sulfonates.

Attachment of the Benzyloxypropyl Group

The benzyloxypropyl moiety is incorporated via S-alkylation :

The sulfanyl intermediate reacts with 3-benzyloxypropyl halides (e.g., 3-benzyloxypropyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic substitution at the sulfur atom.

Final Acetamide Formation

The terminal step involves acylation of the amino group with acetic anhydride or acetyl chloride, under mild conditions, to afford the target compound:

This compound.

Representative Data Tables

Step Reagents & Conditions Yield (%) Key Observations Analytical Data
Aromatic amide synthesis Acetic anhydride, pyridine 85-90 White crystalline solid Melting point 102-104°C; IR (amide C=O stretch ~1650 cm⁻¹)
Para-nitration HNO₃, H₂SO₄, 70-90°C 75-84 Pale-yellow nitro derivative NMR: aromatic protons shifted; NO₂ peaks in IR
Reduction to amino Pd/C, H₂ or Fe/HCl 80-90 Aniline derivative NMR: NH₂ signals; IR: N-H stretch
Sulfanyl linkage Thiourea derivatives, base 73-81 Sulfur-functionalized intermediates NMR: S–H signals; mass confirmation
S-Alkylation with benzyloxypropyl halide 3-benzyloxypropyl bromide, K₂CO₃ 70-80 Sulfur-alkylated product NMR: new methylene signals (~3.5-4.0 ppm)
Acetylation to final amide Acetic anhydride, pyridine 85-90 Target compound Confirmed by NMR, IR, and MS

Literature Support and Variations

  • Selective nitration of aromatic compounds in the presence of acid catalysts and specific solvents (e.g., hexafluoroisopropanol) enhances regioselectivity and yield, as described in recent patents and research articles.
  • Chemoselective sulfanyl linkages are achieved via nucleophilic substitution on electrophilic halides or sulfonates, with reaction conditions optimized for high yield and minimal side reactions.
  • Benzyloxypropylation is facilitated by using halide derivatives under basic conditions, with reaction times and temperatures tailored to prevent over-alkylation or decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Structural Features Physicochemical/Biological Insights References
N-(4-{[3-(Benzyloxy)propyl]sulfanyl}phenyl)acetamide Benzyloxypropylsulfanyl group, acetamide core High lipophilicity due to benzyloxy; sulfanyl may enhance membrane permeability but reduce solubility N/A
N-(4-{[(3-Ethoxypropyl)amino]sulfonyl}phenyl)acetamide Ethoxypropylamino-sulfonyl group Sulfonamide group increases polarity and hydrogen-bonding capacity compared to sulfanyl
N-{3-[4-(Dimethylamino)phenyl]propyl}-2-(4-fluorophenyl)acetamide Dimethylamino-phenyl, fluorophenyl-acetamide Fluorine enhances metabolic stability; dimethylamino group introduces basicity
Piperamide (N-(4-{4-[3-(Dimethylamino)propyl]piperazin-1-yl}phenyl)acetamide) Piperazine ring, dimethylaminopropyl side chain Piperazine improves solubility in acidic environments; potential for receptor interaction
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Benzothiazole-triazole-sulfanyl complex, hydroxypropyl Heterocyclic moieties may enhance enzyme inhibition; hydroxypropyl improves water solubility
N-(4-Hydroxyphenethyl)acetamide Hydroxyphenethyl group Lower lipophilicity; moderate cytotoxicity (38.3% mortality at 0.1 mg/mL in brine shrimp assay)

Key Comparative Insights

Piperazine-containing analogs () exhibit enhanced solubility in acidic conditions due to protonation of the basic nitrogen .

Electronic and Metabolic Effects :

  • Sulfanyl (thioether) groups are less polar than sulfonamides (), which may reduce metabolic oxidation susceptibility compared to sulfonamide derivatives .
  • Fluorine in ’s compound likely improves metabolic stability and electronegativity, a feature absent in the target compound .

Cytotoxicity data from N-(4-hydroxyphenethyl)acetamide () suggests that substituents on the phenyl ring critically influence bioactivity; the benzyloxypropylsulfanyl group may modulate this further .

Q & A

Q. What are the standard synthetic methodologies for N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Alkylation of 4-aminothiophenol with 3-(benzyloxy)propyl bromide under basic conditions (e.g., KOH/EtOH) to introduce the sulfanyl-propyl-benzyloxy moiety .
  • Step 2 : Acetylation of the free amine using acetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., DMF) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction yields can vary (50–70%), influenced by solvent choice and temperature control .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR are essential to verify the benzyloxy (δ 4.5–5.0 ppm), sulfanyl (δ 2.8–3.2 ppm), and acetamide (δ 2.1 ppm) groups. HSQC/HMBC can resolve connectivity ambiguities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+ at m/z 358.1442) and fragments .
  • IR : Stretching bands for C=O (1650–1700 cm1^{-1}) and S–C (600–700 cm1^{-1}) validate functional groups .

Q. How can researchers determine the solubility and stability profile of this compound?

  • Solubility : Use HPLC with a C18 column to measure solubility in solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 1–12) .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS monitor degradation products. Oxidative stability is critical due to the sulfanyl group .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfanyl coupling step?

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency. For example, CuI/1,10-phenanthroline may enhance thiol-aryl coupling .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DCM) to balance reaction kinetics and side-product formation. DMF often improves solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce disulfide byproduct formation during sulfanyl group introduction .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Analog Design : Modify the benzyloxy group (e.g., halogen substitution) or replace the acetamide with sulfonamide to enhance bioavailability .
  • Bioisosteres : Replace the sulfanyl linker with carbonyl or amine groups to assess impact on target binding .
  • In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects with cytotoxicity .

Q. How can computational methods predict biological targets or metabolic pathways?

  • Docking Studies : Use AutoDock Vina to screen against kinases or GPCRs. The sulfanyl and benzyloxy groups may favor hydrophobic binding pockets .
  • ADMET Prediction : SwissADME or pkCSM models can forecast intestinal absorption (e.g., Caco-2 permeability) and cytochrome P450 metabolism .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR) to identify stable binding conformations .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

  • Purity Verification : Re-run NMR with spiked standards or use 2D NMR (COSY, NOESY) to confirm assignments .
  • Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra, as solvent polarity can shift acetamide proton signals .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled acetamide to trace carbon environments in complex spectra .

Q. What advanced techniques elucidate the compound’s reaction mechanisms (e.g., oxidation of the sulfanyl group)?

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps in sulfanyl oxidation .
  • Trapping Intermediates : Employ ESI-MS to detect transient species (e.g., sulfenic acid) during oxidation .
  • DFT Calculations : Model reaction pathways (e.g., HOMO/LUMO energies) to predict regioselectivity in electrophilic attacks .

Q. How can in vitro and in vivo models evaluate the compound’s pharmacokinetics?

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP-mediated metabolism .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess unbound fraction .
  • Xenograft Models : Test efficacy in murine cancer models, monitoring tumor volume and toxicity biomarkers (ALT, AST) .

Q. What methodologies identify molecular targets in complex biological systems?

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (KD_D, kon_{on}/koff_{off}) with purified targets .
  • CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions in cancer cells .

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